molecular formula C19H19N3O4S2 B2892416 2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE CAS No. 496011-12-2

2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE

Cat. No.: B2892416
CAS No.: 496011-12-2
M. Wt: 417.5
InChI Key: XGARXXGSCHFMAG-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that features both phenoxy and thiazolylsulfamoyl groups

Preparation Methods

The synthesis of 2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of 4-ethylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Thiazole Formation: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a halogenated precursor.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The phenoxy and thiazole groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The phenoxy and thiazolylsulfamoyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include other phenoxyacetamides and thiazolylsulfamoyl derivatives. Compared to these compounds, 2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

    Phenoxyacetamides: These compounds share the phenoxyacetamide core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

    Thiazolylsulfamoyl Derivatives: These compounds contain the thiazolylsulfamoyl group but may have different substituents, affecting their overall properties and applications.

This detailed analysis highlights the significance of this compound in various scientific fields and its potential for future research and development.

Biological Activity

2-(4-Ethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an ethylphenoxy group and a thiazole ring. Its molecular formula is C18H20N4O4SC_{18}H_{20}N_4O_4S, with a molecular weight of approximately 446.51 g/mol. The structural features contribute to its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing thiazole moieties often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : Thiazole derivatives have been noted for their efficacy against various pathogens, including bacteria and fungi.
  • Antiparasitic Effects : Some studies suggest that similar compounds exhibit trypanocidal properties, potentially making them candidates for treating diseases like Chagas disease caused by Trypanosoma brucei .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of certain kinases and other critical enzymes involved in cell proliferation and survival.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. Notably, studies have indicated that it can reduce tumor growth in xenograft models, suggesting its utility in oncology . The compound's safety profile is still under investigation, but preliminary results indicate manageable toxicity levels.

Case Studies

  • Antiparasitic Activity : A study evaluated a series of thiazole derivatives for their activity against Trypanosoma brucei. Compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating significant trypanocidal activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives. The results showed that compounds with similar structures could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Organism/Enzyme IC50 Value (μM) Reference
TrypanocidalTrypanosoma brucei0.42 - 0.80
AntimicrobialVarious Bacteria< 10
AnticancerTumor XenograftsSignificant Reduction

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-2-14-3-7-16(8-4-14)26-13-18(23)21-15-5-9-17(10-6-15)28(24,25)22-19-20-11-12-27-19/h3-12H,2,13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGARXXGSCHFMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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